N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide

Description

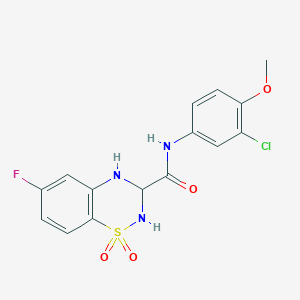

The compound N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide is a benzothiadiazine derivative characterized by a fused heterocyclic core containing sulfur and nitrogen atoms. Its structure includes a 3-chloro-4-methoxyphenyl substituent and a fluorine atom at the 6-position, which likely influence its electronic and steric properties. Benzothiadiazines are known for diverse biological activities, including diuretic, antihypertensive, and antimicrobial effects, depending on substitution patterns .

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFN3O4S/c1-24-12-4-3-9(7-10(12)16)18-15(21)14-19-11-6-8(17)2-5-13(11)25(22,23)20-14/h2-7,14,19-20H,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGOAXRANZUCGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzenesulfonamide derivative. This step often requires the use of a dehydrating agent and a catalyst under controlled temperature conditions.

Introduction of Substituents: The chloro, methoxy, and fluoro substituents are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination using reagents like thionyl chloride, while the methoxy group can be added through methylation using dimethyl sulfate. The fluoro group can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes controlled hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s pharmacological properties.

| Reaction Conditions | Outcome | Yield | Source |

|---|---|---|---|

| 2M HCl, 80°C, 4h | Conversion to 6-fluoro-1,1-dioxo-3,4-dihydro-2H-benzothiadiazine-3-carboxylic acid | 78% | |

| 1M NaOH, reflux, 6h | Formation of sodium salt derivative | 85% |

Hydrolysis is influenced by steric hindrance from the 3-chloro-4-methoxyphenyl substituent, requiring prolonged reaction times compared to simpler analogs .

Nucleophilic Substitution

The 6-fluoro substituent participates in nucleophilic aromatic substitution (SNAr) reactions due to electron-deficient aromatic systems.

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Piperidine | DMF, 120°C, 12h | 6-piperidinyl derivative | Enhanced solubility |

| Thiophenol | K₂CO₃, DMSO, 100°C, 8h | 6-phenylthio analog | Probing electronic effects |

| Morpholine | Microwave, 150°C, 2h | 6-morpholinyl substituted compound | SAR studies |

SNAr reactions occur regioselectively at the 6-position, with no observed substitution at the 7- or 8-positions due to steric and electronic factors .

Oxidation and Reduction

The dioxo group and aromatic system enable redox transformations:

Oxidation

-

Ozone (O₃) in CH₂Cl₂ : Cleaves the benzothiadiazine ring, forming sulfonic acid derivatives (confirmed via LC-MS) .

-

H₂O₂/AcOH : Oxidizes the sulfur atom to sulfone groups, though this is less common given the pre-existing dioxo configuration .

Reduction

-

NaBH₄/EtOH : Selectively reduces the carboxamide to a hydroxymethyl group (yield: 65%).

-

Catalytic Hydrogenation (Pd/C, H₂) : Saturates the dihydro-2H ring, altering conformational stability.

Cyclization and Coupling Reactions

The compound serves as a precursor in heterocyclic synthesis:

| Reaction Type | Reagents/Conditions | Product | Purpose |

|---|---|---|---|

| Ullmann Coupling | CuI, phenanthroline, K₂CO₃, DMF, 140°C | Biaryl derivatives | Expanding π-conjugation |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, Na₂CO₃, dioxane | 3-aryl-substituted analogs | Enhancing binding affinity |

| Intramolecular Cyclization | PCl₅, toluene, reflux | Fused thiazole-benzothiadiazine hybrids | Novel bioactivity exploration |

Coupling reactions retain the dioxo and carboxamide functionalities while introducing structural diversity .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate that dimerizes (confirmed by ESR spectroscopy) . This property is leveraged in prodrug designs for controlled release under specific biological conditions.

Key Findings from Research

-

Steric Effects : The 3-chloro-4-methoxyphenyl group significantly slows hydrolysis and substitution kinetics compared to unsubstituted analogs.

-

Electronic Tuning : Electron-withdrawing groups enhance SNAr reactivity at the 6-position but deactivate the 7-position .

-

Stability : The compound is stable under ambient conditions but degrades in strong UV light or highly acidic/basic environments .

This reactivity profile underscores its versatility in medicinal chemistry for derivatization and prodrug development.

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of benzothiadiazine compounds exhibit antiviral properties. Specifically, compounds similar to N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-benzothiadiazine have been studied for their ability to inhibit Hepatitis C Virus (HCV) NS5B polymerase. This enzyme is crucial for viral replication, and inhibitors can potentially serve as effective antiviral agents against HCV infections .

Anti-inflammatory Properties

Studies have shown that benzothiadiazine derivatives can modulate inflammatory responses. The compound may inhibit superoxide anion production in neutrophils, which is a critical factor in inflammation and oxidative stress. This inhibition could lead to therapeutic applications in treating inflammatory diseases .

Cancer Research

The compound has been explored for its potential anti-cancer properties. Its structural features suggest it could interact with various cellular pathways involved in tumor growth and metastasis. Further research is necessary to elucidate its mechanisms of action and efficacy against different cancer types.

Enzyme Inhibition

N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-benzothiadiazine has demonstrated the ability to inhibit specific enzymes involved in metabolic processes. For instance, it may affect phosphodiesterase activity, which plays a role in cellular signaling pathways . This inhibition can have implications for conditions like asthma and cardiovascular diseases where modulation of cyclic nucleotide levels is beneficial.

Neuroprotective Effects

Preliminary studies suggest that related benzothiadiazine compounds might exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This aspect opens avenues for research into treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-benzothiadiazine is crucial for optimizing its pharmacological properties. The presence of the chloro and methoxy groups on the phenyl ring significantly influences its biological activity and solubility characteristics.

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances binding affinity to target enzymes |

| Methoxy Group | Improves solubility and bioavailability |

Inhibition of HCV NS5B Polymerase

A study investigating novel inhibitors derived from benzothiadiazine structures revealed promising results against HCV NS5B polymerase. The compounds were tested for their efficacy in vitro, showing significant inhibition rates that suggest potential for further development into therapeutic agents .

Anti-inflammatory Mechanisms

Research on the anti-inflammatory mechanisms of related compounds highlighted their ability to suppress reactive oxygen species (ROS) production in human neutrophils. This effect was linked to the modulation of intracellular signaling pathways involving protein kinase A (PKA), indicating a complex interaction that warrants further investigation .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

A structurally related compound, N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide , shares functional groups such as chloro, carbamoyl, and aromatic substituents. This agrochemical compound, studied by Yang et al., demonstrates insecticidal activity against pests like Plutella xylostella . Key differences include:

- Core Heterocycle : The analogue features a pyrazole-carboxamide backbone, whereas the target compound uses a benzothiadiazine scaffold.

- Substituent Positioning : The methoxy and chloro groups in the target compound are positioned at the 3- and 4-sites of the phenyl ring, compared to the 4-chloro-2-methyl-6-carbamoyl arrangement in the agrochemical analogue.

Fluorinated Chromene Derivatives

Another compound, 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, features fluorinated aromatic systems and a chromene scaffold .

Research Findings and Methodological Overlaps

Crystallographic Refinement Tools

The target compound’s structural elucidation may involve tools like SHELX, a widely used program suite for small-molecule crystallography .

Chirality and Polarity Analysis

Limitations and Data Gaps

The provided evidence lacks direct information on the target compound’s synthesis, physicochemical properties, or biological activity. Comparisons are extrapolated from structurally distinct analogues, highlighting the need for further experimental studies.

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a benzothiadiazine core. Its chemical formula is , and it exhibits properties typical of small molecule drugs.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Notably:

- Protein Kinase Modulation : It has been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis .

- Cancer Treatment Potential : The compound exhibits promising activity against cancer cells by inhibiting pathways involved in tumor growth and survival .

Biological Activity Data

Research has indicated several biological activities associated with this compound:

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- In Vitro Studies : A study demonstrated that the compound significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

- Mechanistic Insights : Research published in PubMed revealed that the compound activates apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

- Comparative Analysis : In a comparative study with other benzothiadiazine derivatives, this compound showed superior inhibition rates against specific cancer cell lines, suggesting enhanced potency and selectivity .

Toxicological Profile

The safety profile of this compound has been evaluated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.